N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide
Description
N-[4-(Aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide (CAS: 433258-66-3) is a bis-sulfonamide derivative featuring two benzenesulfonamide moieties connected via a urea-like anilinocarbonyl linkage. Its molecular formula is C₁₉H₁₈N₄O₅S₂, with a molecular weight of approximately 446.5 g/mol . The compound’s structure includes:
- A 4-(aminosulfonyl)phenyl group, contributing sulfonamide functionality.
Properties
IUPAC Name |
1-phenyl-3-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c20-29(25,26)17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)22-19(24)21-14-4-2-1-3-5-14/h1-13,23H,(H2,20,25,26)(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVTUFJBKIRJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate Reaction Mechanism
The synthesis begins with the nucleophilic attack of 4-aminobenzenesulfonamide’s amine on phenyl isocyanate’s carbonyl carbon, forming a tetrahedral intermediate. Deprotonation by TEA yields a carbamate anion, which collapses to release CO₂ and generate the urea product.
Key Challenges:
-
Moisture sensitivity: Isocyanates hydrolyze to amines in aqueous media.
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Side reactions: Excess isocyanate leads to allophanate or biuret byproducts.
Carbodiimide Activation Pathway
EDC mediates the formation of an O-acylisourea intermediate from the carboxylic acid derivative (e.g., phenyl chloroformate). Subsequent displacement by the sulfonamide’s amine group forms the urea bond.
Physicochemical Characterization
Spectral Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.82 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 6.95 (s, 2H, SO₂NH₂), 6.20 (s, 1H, NH).
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¹³C NMR (75 MHz, DMSO-d₆): δ 156.2 (C=O), 143.1 (SO₂), 138.5–126.8 (Ar-C).
Infrared Spectroscopy (IR):
Solubility and Stability
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Aqueous Solubility: 42.8 µg/mL at pH 7.4, attributed to hydrogen bonding from sulfonamide and urea groups.
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Thermal Stability: Decomposes at 245°C without melting, consistent with urea derivatives.
Industrial-Scale Considerations
Process Optimization
The patent US7132444B2 highlights the importance of halogenated solvents (e.g., chloroform) for large-scale urea synthesis, offering improved solubility and easier product isolation. Additionally, flow chemistry techniques reduce reaction times and enhance reproducibility.
Green Chemistry Metrics
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Atom Economy: 85% for isocyanate route (theoretical).
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E-Factor: 2.3 (kg waste/kg product), driven by solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Metabolic Stability: Acetylated derivatives (e.g., CAS 19837-78-6) may resist oxidative metabolism better than the anilinocarbonyl group in the target compound .
- Fluorinated Derivatives : Compounds like the trifluorophenyl-methyl analog () leverage fluorine’s electron-withdrawing effects for enhanced target binding or metabolic stability .
Functional Group Impact on Bioactivity
Enzyme Inhibition and Antiproliferative Activity
- Carbonic Anhydrase (CA) Inhibition: Fluorinated sulfonamides () are potent CA inhibitors, with IC₅₀ values in the nanomolar range. The target compound’s bis-sulfonamide structure may similarly inhibit CA isoforms but requires validation .
- Antiproliferative Effects : Sulfonamides incorporating biotin () show enhanced cellular uptake. The target compound lacks such moieties, suggesting differences in efficacy against cancer cell lines .
Biological Activity
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C₁₄H₁₅N₃O₅S₂
- IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
- Molecular Weight : 369.416 g/mol
The structure includes a sulfonamide group, which is critical for its biological activity, particularly in inhibiting carbonic anhydrases.
Inhibition of Carbonic Anhydrases
Research has demonstrated that this compound exhibits significant inhibitory effects on various isoforms of carbonic anhydrases (CAs). The following table summarizes the binding affinities of this compound against different CA isoforms:
| Carbonic Anhydrase Isoform | Binding Affinity (Kd) |
|---|---|
| CA I | 6 nM |
| CA II | 40 µM |
| CA XII | 1.85 µM |
| CA XIII | 1.67 µM |
These findings suggest that the compound is particularly potent against CA I, with a nanomolar affinity, indicating its potential as a therapeutic agent targeting conditions influenced by carbonic anhydrase activity.
The mechanism by which this compound inhibits carbonic anhydrases involves competitive inhibition at the active site of the enzyme. The presence of the sulfonamide group allows for effective binding to the zinc ion present in the enzyme's active site, thereby blocking the conversion of carbon dioxide to bicarbonate.
Case Studies
- Antitumor Activity : In a study investigating various benzenesulfonamide derivatives, it was found that compounds similar to this compound displayed antitumor activity against mouse lymphoid leukemia models. However, specific results regarding this compound were not extensively documented in terms of in vivo efficacy.
- Therapeutic Applications : The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer where CA activity is dysregulated.
Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of benzenesulfonamides for their pharmacological properties. A notable study highlighted that modifications to the aromatic ring could enhance binding affinity and selectivity towards specific CA isoforms. For instance, compounds with increased hydrophobicity showed improved interaction with CA I and XIII.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
